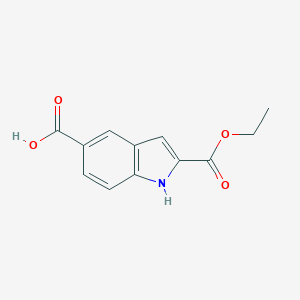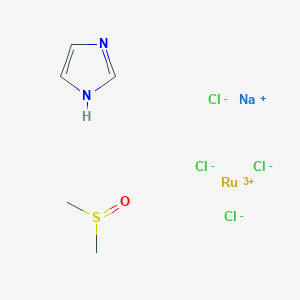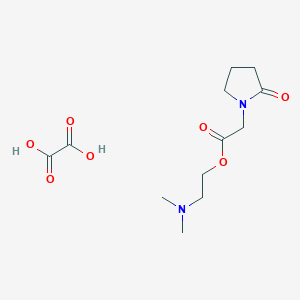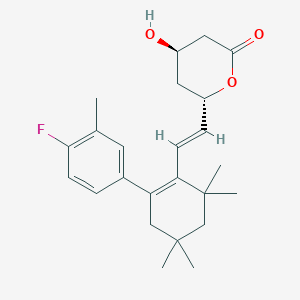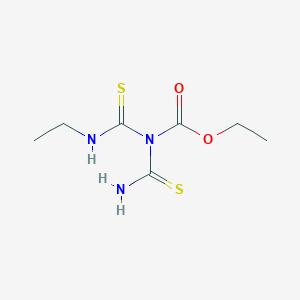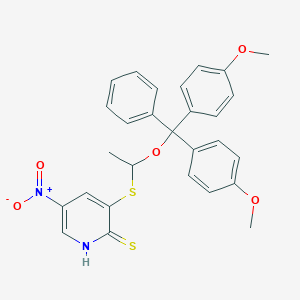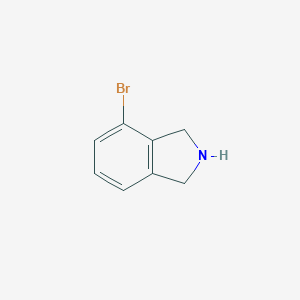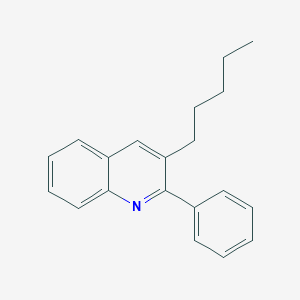
3-Pentyl-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentyl-2-phenylquinoline, also known as PPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. PPQ belongs to the class of quinolines, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Aplicaciones Científicas De Investigación
3-Pentyl-2-phenylquinoline has been the subject of numerous scientific studies due to its potential therapeutic applications. 3-Pentyl-2-phenylquinoline has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 3-Pentyl-2-phenylquinoline has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathways. Additionally, 3-Pentyl-2-phenylquinoline has been shown to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Mecanismo De Acción
The exact mechanism of action of 3-Pentyl-2-phenylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in the pathogenesis of various diseases. 3-Pentyl-2-phenylquinoline has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival. 3-Pentyl-2-phenylquinoline has also been shown to inhibit the activation of NF-κB signaling pathways, which play a key role in the regulation of inflammation and immune responses. Additionally, 3-Pentyl-2-phenylquinoline has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
3-Pentyl-2-phenylquinoline has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. 3-Pentyl-2-phenylquinoline has been shown to inhibit the growth and replication of bacterial and fungal pathogens, reduce inflammation and oxidative stress, and induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 3-Pentyl-2-phenylquinoline has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Pentyl-2-phenylquinoline has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, anti-inflammatory activity, and anticancer activity. 3-Pentyl-2-phenylquinoline is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, 3-Pentyl-2-phenylquinoline also has several limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, 3-Pentyl-2-phenylquinoline can be toxic at high concentrations, which can limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the research and development of 3-Pentyl-2-phenylquinoline. One potential application of 3-Pentyl-2-phenylquinoline is in the development of new antimicrobial agents to combat drug-resistant bacterial and fungal infections. 3-Pentyl-2-phenylquinoline could also be used as a lead compound for the development of new anti-inflammatory and anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Pentyl-2-phenylquinoline and to optimize its pharmacological properties for use in clinical settings.
Métodos De Síntesis
3-Pentyl-2-phenylquinoline can be synthesized using a variety of methods, including the Pfitzinger reaction, Friedlander reaction, and Skraup synthesis. The Pfitzinger reaction involves the condensation of an aryl amine with an aldehyde or ketone in the presence of an acid catalyst, followed by a ring closure reaction. The Friedlander reaction involves the reaction of an aryl amine with a ketone or aldehyde in the presence of a Lewis acid catalyst, followed by a cyclization reaction. The Skraup synthesis involves the reaction of an aryl amine with a ketone or aldehyde in the presence of a strong acid catalyst, followed by a ring closure reaction. Each of these methods has its advantages and disadvantages, and the choice of method depends on the desired yield and purity of the final product.
Propiedades
Número CAS |
136800-94-7 |
|---|---|
Nombre del producto |
3-Pentyl-2-phenylquinoline |
Fórmula molecular |
C20H21N |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
3-pentyl-2-phenylquinoline |
InChI |
InChI=1S/C20H21N/c1-2-3-5-13-18-15-17-12-8-9-14-19(17)21-20(18)16-10-6-4-7-11-16/h4,6-12,14-15H,2-3,5,13H2,1H3 |
Clave InChI |
FNLZZWRVNJRQET-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
SMILES canónico |
CCCCCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
Sinónimos |
3-PENTYL-2-PHENYL-QUINOLINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



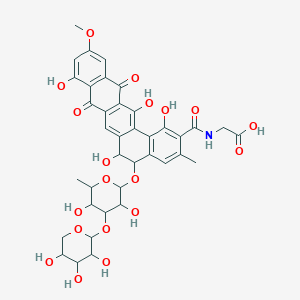
![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)
